2-Ethyl-4-methyl-1-(propan-2-yl)benzene

Description

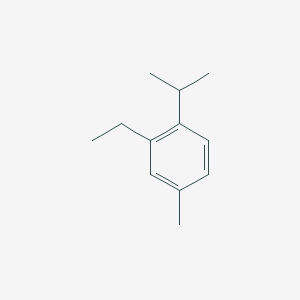

Structure

2D Structure

3D Structure

Properties

CAS No. |

1198-90-9 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

2-ethyl-4-methyl-1-propan-2-ylbenzene |

InChI |

InChI=1S/C12H18/c1-5-11-8-10(4)6-7-12(11)9(2)3/h6-9H,5H2,1-4H3 |

InChI Key |

VYQWKXMBHSGIFX-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)C)C(C)C |

Canonical SMILES |

CCC1=C(C=CC(=C1)C)C(C)C |

Synonyms |

Benzene, 2-ethyl-4-methyl-1-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Structural Elucidation and Isomeric Considerations

Systematic IUPAC Nomenclature and Positional Isomerism in Alkyl-Substituted Benzenes

This compound is one of several structural isomers with the molecular formula C12H18. Positional isomerism is particularly significant for polysubstituted benzenes. By altering the positions of the ethyl, methyl, and propan-2-yl groups on the benzene (B151609) ring, numerous isomers can be generated. For instance, 1-Ethyl-3-methyl-5-(propan-2-yl)benzene and 4-Ethyl-1-methyl-2-(propan-2-yl)benzene are positional isomers of the title compound. Each of these isomers, while sharing the same molecular weight, exhibits distinct physical properties and unique spectroscopic fingerprints due to the different electronic and steric environments of their atoms.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide detailed information about the molecular framework, connectivity, and the nature of chemical bonds. Due to the absence of readily available experimental spectra in public repositories, the following sections are based on high-quality predicted data generated from computational models.

NMR spectroscopy is a powerful tool that exploits the magnetic properties of atomic nuclei. For organic compounds, ¹H and ¹³C NMR are the most common techniques, providing a virtual map of the proton and carbon frameworks, respectively.

In ¹H NMR spectroscopy, the chemical shift (δ), integration, and signal multiplicity (splitting pattern) of each signal provide a wealth of information. The predicted ¹H NMR spectrum of 2-Ethyl-4-methyl-1-(propan-2-yl)benzene in CDCl₃ reveals distinct signals corresponding to each unique proton environment.

The aromatic region is expected to show three signals for the three aromatic protons, each with distinct chemical shifts due to the varying electronic effects of the alkyl substituents. The proton at position 3 (H-3), situated between the bulky propan-2-yl and ethyl groups, would likely be a singlet or a finely split doublet. The protons at positions 5 and 6 would appear as doublets, with their coupling constants indicating their ortho relationship.

The alkyl substituents give rise to characteristic signals in the upfield region. The propan-2-yl group's methine (CH) proton is expected to appear as a septet due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet. The ethyl group will present as a quartet for the methylene (B1212753) (CH₂) protons (coupled to the methyl protons) and a triplet for the methyl (CH₃) protons (coupled to the methylene protons). The methyl group attached directly to the ring will appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic H (H-3, H-5, H-6) | 6.9 - 7.2 | m (multiplet) | 3H |

| Propan-2-yl CH | 3.1 - 3.3 | sept (septet) | 1H |

| Ethyl CH₂ | 2.5 - 2.7 | q (quartet) | 2H |

| Aromatic CH₃ | 2.2 - 2.4 | s (singlet) | 3H |

| Ethyl CH₃ | 1.1 - 1.3 | t (triplet) | 3H |

Note: Predicted data is generated for illustrative purposes. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment. In the proton-decoupled ¹³C NMR spectrum of this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule, assuming no accidental equivalence.

The six aromatic carbons will resonate in the downfield region (typically 120-150 ppm). The carbons bearing the alkyl substituents (quaternary carbons C-1, C-2, and C-4) will have distinct chemical shifts from the proton-bearing aromatic carbons (C-3, C-5, and C-6). The chemical shifts of the alkyl carbons appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Substituted: C-1, C-2, C-4) | 135 - 148 |

| Aromatic C (Unsubstituted: C-3, C-5, C-6) | 124 - 130 |

| Propan-2-yl CH | 28 - 32 |

| Ethyl CH₂ | 23 - 27 |

| Propan-2-yl 2xCH₃ | 22 - 26 |

| Aromatic CH₃ | 19 - 22 |

Note: Predicted data is generated for illustrative purposes. Actual experimental values may vary.

2D NMR experiments provide correlations between nuclei, which are crucial for definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show cross-peaks connecting the propan-2-yl methine proton to its methyl protons, and the ethyl group's methylene protons to its methyl protons. It would also show correlations between adjacent aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs (¹H-¹³C). Each protonated carbon would show a cross-peak connecting its ¹³C chemical shift to the chemical shift of the proton(s) attached to it. This allows for the unambiguous assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is vital for piecing together the molecular skeleton. For example, the protons of the aromatic methyl group would show a correlation to the aromatic carbons C-3, C-4, and C-5. The propan-2-yl methine proton would show correlations to the aromatic carbons C-1 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining substitution patterns on an aromatic ring. Key NOESY correlations would be expected between the propan-2-yl methine proton and the protons of the adjacent ethyl group (on C-2), as well as the aromatic proton at C-6. Similarly, the ethyl methylene protons would show a spatial correlation with the aromatic proton at C-3.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups and structural motifs absorb infrared radiation at characteristic frequencies.

For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C-C bond vibrations.

Aromatic C-H Stretch: Sharp bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aliphatic C-H Stretch: Strong bands are expected just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) from the ethyl, methyl, and propan-2-yl groups.

Aromatic C=C Stretch: Several bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-H Bending Vibrations: The spectrum would also contain absorptions in the fingerprint region (<1500 cm⁻¹), including C-H bending modes for the alkyl groups (e.g., around 1465 cm⁻¹ and 1375 cm⁻¹) and out-of-plane C-H bending for the substituted benzene ring (typically 800-900 cm⁻¹), which is indicative of the 1,2,4-trisubstitution pattern.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Aromatic C=C Ring Stretch | 1450 - 1600 |

| Aliphatic C-H Bend | 1370 - 1470 |

Note: Predicted data is generated for illustrative purposes. Actual experimental values may vary.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Absorptions

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the analysis would focus on identifying vibrations characteristic of its aromatic and aliphatic components.

Expected Characteristic FTIR Absorptions:

Based on the structure of this compound, a hypothetical FTIR spectrum would exhibit specific absorption bands. These would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the ethyl, methyl, and isopropyl substituents, these would appear in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: Characteristic absorptions for the benzene ring would be expected around 1600 cm⁻¹ and 1475 cm⁻¹.

Aliphatic C-H Bending: Vibrations from the alkyl groups would cause absorptions in the 1465-1370 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) would give rise to characteristic bands in the 900-675 cm⁻¹ region, which can be crucial for distinguishing it from other isomers.

Without experimental data, a definitive data table cannot be constructed.

Raman Spectroscopy for Molecular Vibrational Modes and Symmetry Insights

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. It is especially useful for characterizing the skeletal vibrations of the benzene ring.

Expected Raman Shifts:

A theoretical Raman spectrum of this compound would highlight:

Ring Breathing Vibrations: A strong, characteristic band for the benzene ring, often observed around 1000 cm⁻¹.

C-H Stretching Modes: Both aromatic and aliphatic C-H stretching vibrations would be visible, complementing the FTIR data.

Alkyl Group Deformations: Vibrational modes corresponding to the ethyl, methyl, and isopropyl groups would also be present.

A data table of Raman shifts is precluded by the absence of experimental spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Pathways

In EI-MS, high-energy electrons bombard a molecule, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

Predicted Fragmentation Pathways:

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 162. Common fragmentation pathways for alkylbenzenes involve the cleavage of bonds beta to the aromatic ring (benzylic cleavage), which leads to the formation of stable carbocations. Key predicted fragments would include:

[M-15]⁺: Loss of a methyl group (CH₃), resulting in a fragment at m/z 147. This is often a prominent peak in molecules with isopropyl or ethyl groups.

[M-29]⁺: Loss of an ethyl group (C₂H₅), leading to a fragment at m/z 133.

[M-43]⁺: Loss of an isopropyl group (C₃H₇), resulting in a fragment at m/z 119.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula.

Expected HRMS Data:

The exact mass of this compound (C₁₂H₁₈) is calculated to be 162.14085. nih.gov An HRMS measurement would aim to confirm this exact mass, thereby verifying the elemental composition and distinguishing it from other compounds with the same nominal mass.

| Attribute | Value |

| Molecular Formula | C₁₂H₁₈ |

| Exact Mass | 162.14085 |

This table reflects the theoretical exact mass, which would be the target value in an experimental HRMS analysis.

Synthetic Methodologies and Pathways

Retrosynthetic Analysis for the Construction of 2-Ethyl-4-methyl-1-(propan-2-yl)benzene

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.orgpressbooks.pubamazonaws.com For this compound, the primary disconnections involve the three alkyl-aryl carbon-carbon bonds.

Three logical retrosynthetic disconnections can be considered:

Disconnection of the ethyl group: This suggests an electrophilic aromatic substitution, such as a Friedel-Crafts alkylation, on a p-cymene (B1678584) (1-isopropyl-4-methylbenzene) precursor. This is often the most direct and plausible route.

Disconnection of the isopropyl group: This would involve the isopropylation of 3-ethyl-1-methylbenzene. This route is also feasible but may present regioselectivity challenges.

Disconnection of the methyl group: While possible, introducing a methyl group via Friedel-Crafts alkylation can be complicated by the high reactivity of the methylated product, leading to polysubstitution. vaia.com

Based on this analysis, the most promising synthetic strategies involve the alkylation of a disubstituted benzene (B151609), such as p-cymene, or a sequential, multi-step synthesis starting from a monosubstituted benzene like toluene (B28343) or cumene.

Direct Alkylation Strategies on the Benzene Ring

Direct alkylation methods aim to introduce the final alkyl group in the last step of the synthesis. These are often efficient but require strict control over reaction conditions to achieve the desired regioselectivity and avoid side reactions.

Friedel-Crafts alkylation is a classic and widely used method for attaching alkyl groups to an aromatic ring. chemcess.com The reaction involves an alkyl halide or an alkene as the alkylating agent and a Lewis acid catalyst. masterorganicchemistry.com

For the synthesis of this compound from p-cymene, the reaction would be:

Reactants : p-Cymene and an ethylating agent (e.g., ethyl chloride, ethyl bromide, or ethene).

Catalysts : Strong Lewis acids are typically required. Aluminum chloride (AlCl₃) is a common choice, though others like iron(III) chloride (FeCl₃) or solid acid catalysts such as zeolites can also be employed. chemcess.comacs.org Zeolite catalysts, used in vapor-phase reactions, can offer advantages in terms of handling and product selectivity. google.com

Optimization of the reaction conditions is crucial for maximizing the yield of the desired product. Key parameters include:

Temperature : Lower temperatures can enhance regioselectivity by minimizing side reactions and rearrangements. numberanalytics.com

Catalyst Concentration : The amount of Lewis acid can influence the reaction rate and the potential for polyalkylation.

Solvent : The choice of solvent can affect the activity of the catalyst and the solubility of the reactants. numberanalytics.com

| Parameter | Condition | Rationale |

| Starting Material | p-Cymene | Readily available disubstituted benzene. |

| Ethylating Agent | Ethene, Ethyl Chloride | Common and effective sources of the ethyl group. |

| Catalyst | AlCl₃, FeCl₃, Zeolites | Promotes the formation of the electrophile. chemcess.com |

| Temperature | Low to moderate | Minimizes polyalkylation and improves regioselectivity. numberanalytics.com |

| Reactant Ratio | Excess aromatic substrate | Reduces the likelihood of overalkylation. acs.org |

When introducing a third substituent onto a disubstituted benzene ring, the directing effects of the existing groups are paramount. In the case of ethylating p-cymene, both the methyl and isopropyl groups are alkyl groups, which are known as activating groups and ortho-, para-directors for electrophilic aromatic substitution. numberanalytics.com

Directing Effects : The methyl and isopropyl groups on p-cymene will direct the incoming ethyl group to the positions ortho to them. The positions para to each group are already occupied.

Steric Hindrance : The isopropyl group is significantly bulkier than the methyl group. This steric hindrance will disfavor substitution at the position ortho to the isopropyl group (position 2). Consequently, the electrophilic attack is more likely to occur at one of the positions ortho to the less bulky methyl group. This steric influence is a key factor in achieving the desired this compound isomer. stackexchange.com

A significant challenge in Friedel-Crafts alkylation is polyalkylation. vaia.comyoutube.com The initial product, being more alkylated, is often more reactive than the starting material, leading to the addition of further alkyl groups. Using a large excess of the aromatic substrate can help to minimize this issue. acs.org

While Friedel-Crafts reactions are common, they have limitations, such as carbocation rearrangements and harsh conditions. Modern organic synthesis has developed alternative methods, including transition-metal-catalyzed reactions. acs.org These methods can offer milder reaction conditions and different selectivity profiles.

Hydroarylation : The direct addition of an arene C-H bond across an olefin (like ethene) can be catalyzed by various transition metals, including ruthenium, rhodium, and iridium. researchgate.net This approach avoids the use of strong Lewis acids.

Cross-Coupling Reactions : Although they typically require a pre-functionalized arene (e.g., a halogenated derivative), cross-coupling reactions provide a powerful tool for forming C-C bonds. For instance, a halogenated p-cymene derivative could be coupled with an ethyl-organometallic reagent using a palladium catalyst.

These alternative methods represent advanced strategies that can overcome some of the inherent drawbacks of classical Friedel-Crafts chemistry. mdpi.com

Multi-Step Synthesis via Functional Group Interconversions

A multi-step synthesis allows for greater control over the final substitution pattern by introducing groups sequentially and, if necessary, modifying them. pressbooks.pub This approach can be particularly useful when direct alkylation provides poor regioselectivity.

The order in which the substituents are introduced onto the benzene ring is critical for the success of a multi-step synthesis. libretexts.org The directing effects of the substituents must be considered at each step.

A plausible multi-step pathway could be:

Friedel-Crafts Acylation of Toluene : Toluene could be acylated with propanoyl chloride in the presence of AlCl₃. The methyl group would direct the acylation primarily to the para position, yielding 4-methylpropiophenone. Friedel-Crafts acylation is preferred over alkylation in this step as it is not prone to poly-substitution and the acylium ion does not undergo rearrangement. masterorganicchemistry.com

Reduction of the Ketone : The carbonyl group of 4-methylpropiophenone can be reduced to a methylene (B1212753) group (CH₂) to form 1-ethyl-4-methylbenzene. Common reduction methods include the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.

Friedel-Crafts Alkylation of 1-ethyl-4-methylbenzene : The final isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride or propene and a Lewis acid catalyst. The existing ethyl and methyl groups are both ortho-, para-directors. They will synergistically direct the incoming isopropyl group to the desired position (position 2 relative to the ethyl group and position 5 relative to the methyl group), resulting in the final product.

| Step | Reaction | Reagents | Intermediate Product |

| 1 | Friedel-Crafts Acylation | Toluene, Propanoyl Chloride, AlCl₃ | 4-Methylpropiophenone |

| 2 | Clemmensen Reduction | Zn(Hg), HCl | 1-Ethyl-4-methylbenzene |

| 3 | Friedel-Crafts Alkylation | Isopropyl Chloride, AlCl₃ | This compound |

This sequential approach, by leveraging the distinct directing effects and reactivity of different functional groups, provides a robust strategy for constructing specifically substituted aromatic compounds. youtube.com

Reduction and Oxidation Reactions in Side Chain Elaboration

The functionalization and modification of the alkyl substituents on the benzene ring are pivotal in the synthesis of complex aromatic compounds. Both reduction and oxidation reactions serve as powerful tools for the elaboration of these side chains.

Oxidation of Alkyl Side Chains

The oxidation of alkyl groups attached to an aromatic ring is a fundamental transformation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), can oxidize an alkyl chain to a carboxylic acid group. orgoreview.com A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the benzene ring). libretexts.orglibretexts.org Regardless of the length of the alkyl chain, the entire chain is cleaved, leaving a single carboxyl group attached to the ring. libretexts.org Tertiary alkyl groups, which lack a benzylic hydrogen, are resistant to this oxidation. orgoreview.comlibretexts.org

In the context of synthesizing precursors for this compound, this reaction could be used to introduce a carboxyl group, which is a versatile functional group for further synthetic manipulations. For instance, oxidizing a precursor like p-cymene (4-isopropyl-1-methylbenzene) would selectively convert the methyl group to a carboxylic acid, which could then be used to build more complex structures.

Table 1: Examples of Side-Chain Oxidation on Alkylbenzenes

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| Toluene | Alkaline KMnO₄ | Benzoic Acid |

| Ethylbenzene | Acidic K₂Cr₂O₇ | Benzoic Acid |

| Isopropylbenzene (Cumene) | Alkaline KMnO₄ | Benzoic Acid |

Reduction of Acyl Side Chains

While oxidation reactions often serve to degrade side chains, reduction reactions are key for building them. A common and highly effective strategy for introducing a straight-chain alkyl group onto a benzene ring involves a two-step process: Friedel-Crafts acylation followed by reduction. This approach circumvents the limitations of Friedel-Crafts alkylation, such as carbocation rearrangements and polyalkylation. libretexts.org

In this pathway, an acyl group is first introduced using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The resulting aryl ketone is then reduced to the corresponding alkyl group. Two of the most common methods for this reduction are the Wolff-Kishner and Clemmensen reductions. libretexts.orgmasterorganicchemistry.com

Wolff-Kishner Reduction: This method involves reacting the aryl ketone with hydrazine (N₂H₄) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures.

Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid (HCl). themasterchemistry.com

This acylation-reduction sequence is a reliable method for adding the ethyl group required for the target molecule without the risk of rearrangement.

Table 2: Common Reduction Methods for Aryl Ketones

| Reaction Name | Reagents | Substrate | Product |

|---|---|---|---|

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | Aryl Ketone | Alkylbenzene |

Stereochemical Control in Alkyl Chain Introduction

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. However, the principles of stereochemical control are crucial when synthesizing chiral derivatives or when employing advanced synthetic routes where stereocenters are created and must be controlled.

The stereoselective synthesis of quaternary carbons—carbon atoms bonded to four other carbon atoms—remains a significant challenge in organic synthesis. acs.org The Birch reduction/alkylation reaction is a powerful method for directly forming such centers from aromatic rings. acs.org Research has shown that chiral auxiliaries can be employed to control the stereochemical outcome of such reactions. A chiral auxiliary is a temporary, optically active group that is attached to the starting material to guide the reaction towards a specific stereoisomer.

For example, studies have utilized esters of (−)-8-phenylmenthol as a chiral auxiliary. In this approach, the aromatic substrate is attached to the auxiliary, and subsequent reduction and alkylation occur with a high degree of diastereoselectivity. This selectivity is often attributed to steric hindrance, where the bulky auxiliary blocks one face of the molecule, forcing the incoming electrophile (the alkyl group) to attack from the opposite, less hindered face. acs.org Furthermore, attractive, noncovalent interactions, such as CH–π interactions between the incoming reactant and an aromatic ring on the auxiliary, can stabilize a specific transition state, thereby directing the stereochemical outcome. nih.gov

While not strictly necessary for the synthesis of the achiral target molecule itself, these advanced methodologies highlight the potential for creating complex, optically active analogues by controlling the spatial arrangement of the introduced alkyl chains.

Development of Green Chemistry Approaches in Synthesis

The industrial synthesis of alkylbenzenes has traditionally relied on methods that pose significant environmental challenges. The classic Friedel-Crafts alkylation, for example, uses catalysts like aluminum chloride (AlCl₃) or hazardous acids like hydrogen fluoride (B91410) (HF). tandfonline.comresearchgate.net These processes often require more than stoichiometric amounts of the catalyst and generate corrosive, difficult-to-dispose-of waste streams. In response, the development of green chemistry approaches has become a major focus.

Solid Acid Catalysts

A leading green alternative involves replacing homogeneous Lewis acids with solid acid catalysts. researchgate.net Materials such as zeolites (e.g., HY, H-MOR, H-BEA), clays, and other solid acids offer several advantages:

Reusability: They can be recovered from the reaction mixture and reused multiple times, reducing waste and cost.

Reduced Corrosion: They are generally less corrosive than strong liquid acids.

Ease of Separation: Being solids, they are easily separated from the liquid product stream, simplifying purification.

Shape Selectivity: The porous structure of zeolites can provide shape selectivity, favoring the formation of specific isomers. researchgate.net

Table 3: Comparison of Traditional and Green Alkylation Catalysts

| Feature | Traditional Catalysts (e.g., AlCl₃, HF) | Solid Acid Catalysts (e.g., Zeolites) |

|---|---|---|

| Phase | Homogeneous (liquid/dissolved) | Heterogeneous (solid) |

| Reusability | Typically not reusable | Reusable |

| Separation | Complex, often involves quenching | Simple filtration |

| Waste Generation | High (acidic sludge) | Low |

| Corrosivity | High | Low to moderate |

Ionic Liquids

Ionic liquids, which are salts with melting points below 100°C, have also emerged as potential green catalysts for alkylation. researchgate.net Certain acidic ionic liquids can function as effective catalysts for Friedel-Crafts reactions. Their primary advantage is their extremely low vapor pressure, which reduces the release of volatile organic compounds (VOCs). They can also be designed to be immiscible with the reaction products, allowing for easier separation and recycling of the catalyst. researchgate.net

Renewable Feedstocks and Alternative Methodologies

A core principle of green chemistry is the use of renewable resources instead of petrochemicals. nih.gov Innovative research has demonstrated the synthesis of linear alkylbenzenes (LABs) from biomass-derived furan (B31954) and linear alkenes via a Diels-Alder cycloaddition followed by dehydration. tandfonline.com This pathway represents a significant shift away from traditional benzene-based synthesis. Further green chemistry strategies include the use of safer solvents (e.g., replacing benzene with the less toxic toluene), or performing reactions in the absence of any solvent. nih.gov Additionally, alternative energy sources like microwave irradiation are being explored to increase reaction efficiency and reduce energy consumption. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Architecture

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A common and well-regarded combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the exact Hartree-Fock exchange with DFT exchange and correlation. It is known for providing reliable results for a wide range of chemical systems.

6-311++G(d,p): This is a triple-zeta basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing weak interactions and anions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of electron orbitals and improving the accuracy of the calculated geometry and energy.

Without specific research on 2-Ethyl-4-methyl-1-(propan-2-yl)benzene, no data table for calculated parameters using this or any other functional/basis set combination can be provided.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule like this compound, which has rotatable bonds in its ethyl and isopropyl side chains, a conformational analysis would be necessary. This involves exploring different rotational isomers (conformers) to identify the most stable conformation(s). This analysis would typically yield data on bond lengths, bond angles, and dihedral angles for the optimized structure. However, no such published data exists for this specific molecule.

Quantum Chemical Descriptors and Electronic Structure Analysis

Once the optimized geometry is obtained, a range of quantum chemical descriptors can be calculated to understand the molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies lower stability and higher reactivity.

A data table for the HOMO energy, LUMO energy, and the corresponding energy gap for this compound cannot be generated due to the lack of available studies.

Interactive Data Table: Frontier Molecular Orbital Data (Illustrative - No Data Available)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP) Mapping

Understanding the charge distribution within a molecule is key to predicting its interactions.

Mulliken Atomic Charges: This method partitions the total molecular charge among the individual atoms, providing insight into the partial positive or negative character of each atom. This information helps identify potential sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate charge distribution, with red typically representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions. This map is invaluable for predicting how a molecule will interact with other charged or polar species.

No published Mulliken charge data or MEP maps are available for this compound.

Global Reactivity Descriptors

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Nucleophilicity Index (ε): A measure of the ability of a molecule to donate electrons.

As with the other parameters, the absence of foundational HOMO/LUMO energy data in the literature for this compound prevents the calculation and tabulation of these global reactivity descriptors.

Interactive Data Table: Global Reactivity Descriptors (Illustrative - No Data Available)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data Not Available |

| Chemical Hardness (η) | Data Not Available |

| Chemical Softness (S) | Data Not Available |

| Electrophilicity Index (ω) | Data Not Available |

Theoretical Spectroscopic Parameter Prediction and Validation

Computational chemistry serves as a powerful tool for predicting and validating the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can provide a detailed understanding of its vibrational and magnetic resonance spectra.

The vibrational characteristics of this compound can be thoroughly investigated using quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for this purpose, with hybrid functionals like B3LYP and M06-2X, paired with basis sets such as 6-311++G(d,p), providing a good balance of accuracy and computational cost. researchgate.net

The process begins with the optimization of the molecule's ground state geometry. Following this, vibrational frequency calculations are performed. These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration of the molecule. The computed frequencies, along with their corresponding infrared intensities and Raman activities, allow for the simulation of theoretical IR and Raman spectra. researchgate.net These simulated spectra can be plotted using a Lorentzian line shape to resemble experimental outputs.

For a definitive interpretation of the vibrational modes, a Potential Energy Distribution (PED) analysis is often conducted. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode, enabling unambiguous assignments for the observed spectral bands. researchgate.net For this compound, this would allow for precise assignment of vibrations associated with the aromatic ring, the ethyl, methyl, and isopropyl substituents.

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Assignment (Vibrational Mode) | Region |

| 3050-3100 | Aromatic C-H Stretching | C-H Stretching |

| 2950-3000 | Asymmetric C-H Stretching (CH₃, CH₂) | C-H Stretching |

| 2850-2900 | Symmetric C-H Stretching (CH₃, CH₂) | C-H Stretching |

| 1615 | Aromatic C=C Stretching | Fingerprint |

| 1500 | Aromatic C=C Stretching | Fingerprint |

| 1460 | Asymmetric C-H Bending (CH₃, CH₂) | Fingerprint |

| 1380 | Symmetric C-H Bending (CH₃) | Fingerprint |

| 1050 | In-plane C-H Bending | Fingerprint |

| 1005 | Ring Breathing Mode | Fingerprint |

| 820 | Out-of-plane C-H Bending (para-subst.) | Fingerprint |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for a molecule with this structure.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters is a crucial aspect of computational chemistry for structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbitals (GIAO) method, are highly effective for predicting ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J). liverpool.ac.uk

The calculation is typically performed on the geometry-optimized structure of the molecule. The GIAO method computes the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of these predictions allows for the assignment of complex NMR spectra and can help distinguish between isomers. nih.gov

For this compound, calculations would predict the distinct chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the three different alkyl substituents. Similarly, proton-proton coupling constants (e.g., ³JHH for adjacent protons on the ethyl and isopropyl groups, and for aromatic protons) can be calculated to further refine spectral interpretation. nih.gov

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.9 - 7.2 | 125 - 129 |

| Aromatic C (quaternary) | - | 135 - 145 |

| Isopropyl CH | 2.8 - 3.0 | 33 - 35 |

| Isopropyl CH₃ | 1.1 - 1.3 | 23 - 25 |

| Ethyl CH₂ | 2.5 - 2.7 | 28 - 30 |

| Ethyl CH₃ | 1.1 - 1.3 | 15 - 17 |

| Methyl (aromatic) | 2.2 - 2.4 | 20 - 22 |

Note: The data in this table is illustrative, based on typical chemical shift ranges for similar structural motifs. ucalgary.caucalgary.ca Values are referenced to TMS.

Studies on Aromaticity and Substituent Effects

The arrangement and nature of substituents on a benzene (B151609) ring can modulate its electronic structure and, consequently, its aromaticity. Computational methods provide quantitative metrics, known as aromaticity indices, to evaluate these subtle effects.

Aromaticity is a multidimensional concept, and no single index can capture it completely. Therefore, multiple indices based on different physical criteria (geometry, magnetism, and electron delocalization) are often used. mdpi.com

Geometry-based indices , such as the Harmonic Oscillator Model of Aromaticity (HOMA), quantify the degree of bond length equalization in the ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic Kekulé structure. nih.gov

Magnetism-based indices , like the Nucleus-Independent Chemical Shift (NICS), measure the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). Large negative NICS values are indicative of a strong diatropic ring current, a hallmark of aromaticity. nih.gov

Electron delocalization-based indices , such as the Para-Delocalization Index (PDI) and the Multicenter Index (MCI), are derived from Quantum Theory of Atoms in Molecules (QTAIM) and quantify the extent of electron sharing between atoms in the ring. mdpi.comdtu.dk

Table 3: Comparison of an Illustrative Magnetic Aromaticity Index

| Compound | NICS(1)zz (ppm) |

| Benzene (Reference) | -34.5 |

| This compound | -33.8 |

Note: The data is illustrative. NICS(1)zz refers to the out-of-plane component of the NICS tensor calculated 1 Å above the ring center, which is a sensitive probe of the ring current.

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physicochemical properties. These models rely on molecular descriptors, which are numerical parameters calculated from the molecular structure.

For a molecule like this compound, a wide array of descriptors can be computed:

Constitutional Descriptors: Molecular weight, atom counts, etc.

Topological Descriptors: Indices derived from the 2D graph of the molecule, such as the Wiener index or Randić connectivity index, which describe molecular size and branching.

Quantum-Chemical Descriptors: Parameters derived from quantum calculations, such as dipole moment, HOMO/LUMO energies, and atomic charges.

Once calculated, these descriptors can be used to develop a multilinear regression (MLR) or machine learning model to predict properties like boiling point, vapor pressure, or chromatographic retention indices. Such QSPR models are valuable for predicting the properties of new or untested compounds, reducing the need for expensive and time-consuming experiments.

Table 4: Examples of Computational Descriptors for QSPR Analysis of this compound

| Descriptor Type | Descriptor Name | Illustrative Value |

| Constitutional | Molecular Weight | 162.28 g/mol |

| Topological | Wiener Index | 1338 |

| Physicochemical | Octanol/Water Partition Coeff. (logP) | 4.85 |

| Quantum-Chemical | Dipole Moment | ~0.15 Debye |

| Quantum-Chemical | HOMO Energy | ~ -8.5 eV |

Note: The values in this table are either exact (Molecular Weight) or representative estimates for a QSPR study.

Advanced Analytical Methodologies for Trace Analysis and Quantification

Chromatographic Techniques for Separation

Chromatography is a fundamental technique for the separation of components within a mixture. For a volatile and semi-polar compound like 2-Ethyl-4-methyl-1-(propan-2-yl)benzene, both gas and liquid chromatography are highly applicable.

Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. For this compound, non-polar or semi-polar columns are typically employed.

The retention of an analyte on a GC column can be characterized by its Retention Index (RI) , which is a normalized measure of retention time. While specific retention index data for this compound is not widely published, data for structurally similar isomers provide valuable insights into its expected chromatographic behavior. For instance, on a standard non-polar stationary phase (e.g., diphenyl dimethylpolysiloxane), the isomers of cymene (methyl-isopropylbenzene) exhibit distinct retention indices, with m-cymene at approximately 1022 and p-cymene (B1678584) at 1024 lmaleidykla.lt. Another closely related C11H16 alkylbenzene, 1-ethyl-4-(1-methylethyl)-benzene, has a reported Kovats retention index of approximately 1102 on a standard non-polar column. This suggests that this compound would have a similar retention index, allowing for its separation from other volatile organic compounds.

Detection Systems for GC:

Flame Ionization Detector (FID): The FID is a widely used detector for organic compounds. It exhibits high sensitivity, a wide linear range, and is robust. The FID is an excellent choice for the quantitative analysis of this compound when its identity has been confirmed by other means.

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantitative data but also qualitative information through the generation of a mass spectrum, which serves as a molecular fingerprint. This is crucial for the unambiguous identification of the compound in complex samples.

Photoionization Detector (PID): A PID is a selective and sensitive detector for aromatic compounds and other molecules with double bonds. It is particularly useful for the trace analysis of these compounds in environmental samples.

| Compound | Retention Index (RI) | Reference |

|---|---|---|

| m-Cymene | 1022 | lmaleidykla.lt |

| p-Cymene | 1024 | lmaleidykla.lt |

| 1-Ethyl-4-(1-methylethyl)-benzene | ~1102 |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is the most suitable approach.

In reversed-phase HPLC, a non-polar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase. The separation of aromatic hydrocarbons like this compound is readily achievable with this technique. A common mobile phase for such separations is a mixture of acetonitrile and water.

A study on the analysis of p-cymene, a structural isomer, demonstrated successful separation using a C18 column with a mobile phase of 80:20 acetonitrile:water and UV detection at 225 nm. Under these conditions, p-cymene had a retention time of 9.0 minutes. This provides a strong basis for developing a similar method for this compound, with expected similar retention behavior.

Detectors for HPLC:

UV-Visible Detector: Aromatic compounds like this compound exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum, making UV detection a sensitive and reliable method for their quantification.

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors provide spectral information across a range of wavelengths, which can aid in the identification of the analyte and the assessment of peak purity.

Fluorescence Detector: For enhanced sensitivity and selectivity, fluorescence detection can be employed if the compound of interest is naturally fluorescent or can be derivatized with a fluorescent tag.

| Parameter | Condition |

|---|---|

| Column | C18 (250mm x 4.6mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Retention Time (p-Cymene) | 9.0 min |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a gold standard for the identification and quantification of volatile and semi-volatile organic compounds. Following separation by the GC, the analyte molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum.

The mass spectrum of a C11H16 alkylbenzene isomer, 1-ethyl-4-(1-methylethyl)-benzene, shows characteristic fragmentation patterns. The most abundant ion (base peak) is typically observed at m/z 133, corresponding to the loss of a methyl group ([M-15]+). Another significant peak is often seen at m/z 105, resulting from the loss of a propyl group. The molecular ion peak ([M]+) would be expected at m/z 148. This fragmentation pattern is highly informative for the structural elucidation and confirmation of this compound.

For the analysis of this compound in complex matrices, particularly when dealing with non-volatile or thermally labile interfering compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity. This technique involves the coupling of HPLC with a mass spectrometer that has the capability of performing multiple stages of mass analysis.

In a typical LC-MS/MS experiment for the analysis of alkylbenzenes or their metabolites in environmental water samples, a precursor ion corresponding to the protonated molecule [M+H]+ of the analyte is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. For instance, methods for analyzing alkylbenzene metabolites in groundwater have achieved detection limits in the low microgram per liter range. nih.gov

Advanced Sample Preparation Techniques

The success of trace analysis heavily relies on effective sample preparation to isolate and concentrate the analyte of interest from the sample matrix.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of organic compounds from aqueous samples. For aromatic hydrocarbons, reversed-phase SPE cartridges, such as those packed with C8 or C18 bonded silica, are commonly used. The sample is passed through the cartridge, and the analyte is adsorbed onto the stationary phase. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent. This technique is effective for concentrating alkylbenzenes from water samples prior to GC or HPLC analysis.

Solid-Phase Microextraction (SPME): SPME is a solventless extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analytes partition into the coating. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. For volatile aromatic hydrocarbons in soil or water, headspace SPME is often preferred. lmaleidykla.lt Fiber coatings such as polydimethylsiloxane (PDMS) are effective for the extraction of these non-polar compounds. lmaleidykla.lt

Headspace Analysis: Static headspace analysis is a technique where a sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase above the sample (the headspace). A portion of this headspace gas is then injected into the GC. This is a clean and efficient method for analyzing volatile compounds in solid or liquid matrices, such as beverages or soil.

| Technique | Principle | Typical Application | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent. | Extraction of alkylbenzenes from water samples. nih.gov | High concentration factors, good for large sample volumes. |

| Solid-Phase Microextraction (SPME) | Analyte partitions from the sample or its headspace into a coated fiber. | Trace analysis of volatile aromatics in soil and water. lmaleidykla.lt | Solventless, simple, and easily automated. |

| Headspace Analysis | Analysis of the vapor phase in equilibrium with a solid or liquid sample. | Analysis of volatile aromatics in beverages and other food matrices. | Minimizes matrix effects, clean sample introduction. |

Solid-Phase Extraction (SPE) and Microextraction Methods

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for isolating and concentrating analytes from complex matrices. mdpi.comsigmaaldrich.com Its effectiveness is based on the partitioning of a compound between a liquid phase (the sample) and a solid stationary phase (the sorbent). sigmaaldrich.com For a non-polar aromatic hydrocarbon like this compound, reversed-phase SPE is typically employed. In this approach, a non-polar sorbent is used to retain the non-polar analyte from a more polar liquid sample.

Common sorbents for extracting aromatic hydrocarbons include silica-based materials chemically modified with C8 or C18 alkyl chains. mdpi.com The choice of sorbent is critical and depends on the specific properties of the analyte and the sample matrix. researchgate.net The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.

Solid-Phase Microextraction (SPME) is a modern, solvent-free alternative that integrates sampling, extraction, and concentration into a single step. mdpi.comnih.gov A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample (either by direct immersion or in the headspace above the sample). nih.govsuperchroma.com.tw Analytes adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. superchroma.com.tw For volatile compounds like this compound, headspace SPME is particularly advantageous. nih.gov

| Sorbent/Fiber Material | Interaction Mechanism | Target Analytes | Application Notes |

| SPE Sorbents | |||

| C18 (Octadecyl) | Non-polar (van der Waals forces) | Non-polar compounds like aromatic hydrocarbons | High retention capacity for hydrophobic molecules from aqueous matrices. |

| C8 (Octyl) | Non-polar (van der Waals forces) | Moderately non-polar compounds | Similar to C18 but with slightly less retention. |

| Polymeric (e.g., Styrene-Divinylbenzene) | Non-polar, π-π interactions | Aromatic compounds | High surface area and stability across a wide pH range. |

| SPME Fibers | |||

| Polydimethylsiloxane (PDMS) | Absorption (non-polar) | Volatile and semi-volatile non-polar compounds | A common, general-purpose fiber for analytes like alkylbenzenes. sigmaaldrich.com |

| Divinylbenzene/Carboxen/PDMS | Adsorption (porous solid) | Broad range of volatile organic compounds (VOCs) | Offers high capacity for small and large volatile molecules. superchroma.com.tw |

This table illustrates common stationary phases used in SPE and SPME for the extraction of non-polar aromatic hydrocarbons like this compound.

Headspace Techniques for Volatile Component Analysis

Headspace analysis is a preferred method for the determination of volatile organic compounds (VOCs) in solid or liquid samples. nih.gov The technique involves analyzing the vapor phase (headspace) in equilibrium with the sample, which is sealed in a vial. This approach avoids the injection of non-volatile matrix components into the gas chromatograph, thereby protecting the analytical column and improving the robustness of the method. itwreagents.com Static headspace analysis is commonly coupled with gas chromatography (GC) and mass spectrometry (MS) for the separation and identification of volatile components. researchgate.netresearchgate.net

For the analysis of this compound and its isomers like p-cymene, headspace GC-MS provides excellent sensitivity and selectivity. nih.govresearchgate.net The sample is placed in a vial, sealed, and heated to a specific temperature for a set time to allow the volatile analytes to partition into the headspace. A portion of this vapor is then injected into the GC system. The separation is typically achieved on a non-polar capillary column, and detection is performed by MS, which provides structural information for confident identification. mdpi.com

| Parameter | Typical Range/Value | Purpose |

| Sample Volume | 1-10 mL (liquid) or 1-10 g (solid) | To ensure sufficient analyte concentration in the headspace. |

| Equilibration Temperature | 60 - 120 °C | To increase the vapor pressure of the analyte and facilitate its partitioning into the gas phase. |

| Equilibration Time | 15 - 45 minutes | To allow the sample to reach thermodynamic equilibrium between the condensed and gas phases. |

| Injection Volume | 100 - 1000 µL | A larger volume of the headspace gas is injected to increase sensitivity. |

| GC Column | DB-5ms, HP-INNOWax | Non-polar or polar columns are used for the separation of volatile aromatic compounds. mdpi.com |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | MS provides identification based on mass spectra, while FID offers robust quantification. nih.gov |

This table presents typical parameters for the analysis of volatile aromatic compounds using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

Pre-Column and Post-Column Derivatization for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. colostate.eduyoutube.com This technique is generally employed for compounds that have low volatility, poor thermal stability, or lack a suitable chromophore for detection. libretexts.orgactascientific.com Common derivatization methods include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2). libretexts.org

For an alkylbenzene like this compound, derivatization is typically unnecessary for standard GC analysis. nih.gov This is because the compound is already sufficiently volatile and thermally stable to be analyzed directly. Furthermore, it lacks the polar functional groups that are the usual targets for derivatization reactions. nih.gov

However, derivatization could theoretically be employed to enhance the sensitivity of a specific detector. For instance, if using an electron capture detector (ECD), which is highly sensitive to halogenated compounds, the aromatic ring could undergo a reaction to introduce fluorine or chlorine atoms. This would be a specialized application rather than a routine analytical approach. Derivatization is more commonly applied to enhance the detectability of multi-oxygenated volatile compounds or phenols, which are not structurally similar to the target compound. copernicus.orgmdpi.com

Derivatization can be performed either before the analytical separation (pre-column) or after separation but before detection (post-column). actascientific.com Pre-column derivatization is common in GC, while both techniques are used in High-Performance Liquid Chromatography (HPLC). libretexts.org

| Analyte Type | Common Functional Group | Derivatization Needed for GC? | Rationale |

| Alcohols, Phenols | Hydroxyl (-OH) | Yes | Increases volatility and thermal stability by masking polar groups. libretexts.org |

| Carboxylic Acids | Carboxyl (-COOH) | Yes | Converts to more volatile esters. gcms.cz |

| Amines | Amine (-NH2) | Yes | Reduces polarity and improves peak shape. |

| Alkylbenzenes | None | No (Typically) | Compound is already volatile, thermally stable, and lacks active hydrogens for common reactions. nih.gov |

This table summarizes the applicability of derivatization for different classes of compounds for GC analysis, highlighting why it is generally not required for this compound.

Method Development and Validation for Robustness and Sensitivity

The development and validation of an analytical method are essential to ensure that it is suitable for its intended purpose. thermofisher.com A validated method provides reliable, reproducible, and accurate results. For the quantification of this compound, method validation would be performed according to guidelines from regulatory bodies or international standards organizations.

The key parameters evaluated during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a calibration curve with a coefficient of determination (R²) close to 1.0. jbth.com.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. jbth.com.brscielo.br

Accuracy: The closeness of the measured value to the true value, often determined by analyzing certified reference materials or through recovery studies on spiked samples. jbth.com.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scielo.br

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. thermofisher.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | Assesses the proportional relationship between concentration and response. | R² ≥ 0.995 jbth.com.br |

| Accuracy (% Recovery) | Measures the agreement between the measured and true value. | 70-120% (depending on concentration) jbth.com.br |

| Precision (% RSD) | Indicates the repeatability and reproducibility of the method. | ≤ 15-20% jbth.com.brscielo.br |

| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration that can be accurately measured. | Signal-to-Noise Ratio ≥ 10 thermofisher.com |

| Robustness | The method's resistance to small changes in parameters (e.g., temperature, flow rate). | No significant impact on results. |

This table outlines the essential parameters for the validation of an analytical method for quantifying aromatic hydrocarbons.

Environmental Fate and Degradation Mechanisms

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process for the removal of alkylbenzenes from the environment. The rate and extent of biodegradation are influenced by the molecular structure of the compound and the prevailing environmental conditions (e.g., presence or absence of oxygen).

Under aerobic conditions (in the presence of oxygen), alkylbenzenes are typically degraded by bacteria through pathways involving oxygenase enzymes. These enzymes introduce oxygen atoms into the molecule, initiating a cascade of reactions that ultimately lead to the cleavage of the aromatic ring and the formation of intermediates that can enter central metabolic pathways.

For branched alkylbenzenes like 2-Ethyl-4-methyl-1-(propan-2-yl)benzene, the initial attack often occurs at one of the alkyl side chains. The presence of multiple alkyl groups and their branching can influence the rate of degradation, with highly branched structures sometimes exhibiting slower degradation rates compared to their linear counterparts. The aerobic degradation of p-cymene (B1678584), a structural isomer, is initiated by the oxidation of the methyl group to form p-cumic acid, which is then further metabolized. A similar initial oxidation of the ethyl or methyl group of this compound is a plausible first step in its aerobic biodegradation.

In the absence of oxygen, certain microorganisms can degrade alkylbenzenes using alternative electron acceptors such as nitrate, sulfate, or iron (III). The anaerobic degradation of alkylbenzenes is generally slower than aerobic degradation.

Studies on the anaerobic degradation of p-cymene by denitrifying bacteria have shown that the initial activation involves the addition of the methyl group to a fumarate (B1241708) molecule, a reaction catalyzed by benzylsuccinate synthase-like enzymes. This is a common activation mechanism for toluene (B28343) and other alkylbenzenes under anaerobic conditions. Following this initial step, the molecule undergoes a series of reactions analogous to fatty acid β-oxidation, eventually leading to the cleavage of the aromatic ring. It is plausible that this compound could be degraded via a similar anaerobic pathway, with the initial attack likely occurring on the methyl or ethyl group.

Environmental Distribution and Partitioning

The environmental distribution of a chemical is determined by its physical and chemical properties, such as water solubility, vapor pressure, and its partitioning behavior between different environmental compartments (air, water, soil, and biota).

This compound is expected to have low water solubility and a relatively high vapor pressure, suggesting that it will tend to partition from water to the atmosphere. Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to sorb to organic matter in soil and sediment, which would reduce its mobility in these compartments. This also suggests a potential for bioaccumulation in organisms.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 162.27 g/mol | PubChem nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 4.2 | PubChem nih.gov |

| Water Solubility | Low (estimation based on LogP) | |

| Vapor Pressure | Relatively High (estimation based on structure) | |

| Henry's Law Constant | High (estimation based on properties) |

Note: These are computationally predicted values and may differ from experimental values.

The combination of volatilization to the atmosphere and sorption to soil and sediment are likely the dominant distribution processes for this compound released into the environment. Its persistence in each compartment will then be determined by the rates of the degradation processes discussed above.

Volatilization and Atmospheric Transport

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law Constant. For this compound, the Henry's Law Constant is estimated to be high, suggesting that volatilization is a rapid and significant environmental fate process from aquatic systems. epa.gov Once in the atmosphere, the compound exists primarily in the vapor phase.

The persistence of this compound in the atmosphere is limited by its reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is short, indicating that the compound is likely to be degraded relatively quickly and not undergo long-range atmospheric transport.

Table 1: Estimated Volatilization and Atmospheric Fate Parameters

| Parameter | Estimated Value | Significance |

|---|---|---|

| Henry's Law Constant | High | Indicates rapid volatilization from water. |

Adsorption and Desorption in Soil and Sediment

The mobility of this compound in soil and sediment is dictated by its adsorption characteristics, which can be estimated by the soil organic carbon-water (B12546825) partition coefficient (K_oc). Based on its chemical structure and high Log K_ow, the K_oc value for this compound is predicted to be high. researchgate.net

This high K_oc value implies that this compound will adsorb strongly to the organic fraction of soil and sediment. epa.gov Consequently, its potential for leaching into groundwater is expected to be low. Desorption is likely to be a slow process, leading to the accumulation of the compound in sediment and sludge. Studies on similar hydrophobic compounds like linear alkylbenzenes (LABs) show that they tend to accumulate in sediments. nih.gov

Table 2: Estimated Soil and Sediment Partitioning

| Parameter | Estimated Value | Implication |

|---|---|---|

| Log K_ow | ~4.2 nih.gov | High potential for partitioning into organic matter. |

Aquatic Mobility and Dispersion

In the aquatic environment, the behavior of this compound is characterized by low water solubility and a high tendency to partition from the water column to other environmental compartments. Its dispersion in water is limited by its strong adsorption to suspended solids and sediment.

The primary mechanisms for its removal from the water column are volatilization to the atmosphere and partitioning to sediment. mit.edu Therefore, high concentrations in the aqueous phase are not expected, except in cases of direct discharge. Its low solubility and high adsorption potential indicate that it is not considered to be a mobile substance in the aquatic environment.

Characterization of Environmental Degradation Products and Metabolites

While specific degradation products for this compound have not been documented, the degradation pathways for alkylbenzenes are generally well-understood.

Atmospheric Degradation: In the atmosphere, the reaction with hydroxyl radicals is expected to initiate the degradation process. This typically involves hydrogen abstraction from the alkyl groups or addition to the aromatic ring, leading to the formation of various oxygenated products such as phenols, ketones, and aldehydes, which are then further degraded. epa.gov

Biodegradation: In soil and water, biodegradation by microorganisms is a key degradation pathway. Aerobic biodegradation of alkylbenzenes typically begins with the oxidation of the alkyl side chains. researchgate.net This is followed by the cleavage of the aromatic ring, ultimately leading to mineralization into carbon dioxide and water. asm.org The complex branching of the ethyl and propan-2-yl groups may result in a slower biodegradation rate compared to linear alkylbenzenes. Under anaerobic conditions, degradation is significantly slower. researchgate.net

Persistence and Mobility Assessment in Environmental Compartments

Air: The compound is considered non-persistent in the atmosphere due to its rapid degradation by hydroxyl radicals.

Water: Persistence in the water column is low due to rapid removal via volatilization and adsorption to sediment.

Soil and Sediment: The compound is expected to be persistent in soil and sediment. Its strong adsorption (high K_oc) and low water solubility result in very low mobility. Degradation in these compartments, particularly under anaerobic conditions, can be a slow process, leading to potential long-term accumulation. Studies on structurally related compounds like thymol, a monoterpenoid phenol, show that while they can degrade in soil, their persistence is influenced by environmental conditions. wikipedia.org

Based on these characteristics, this compound can be classified as a compound with low mobility and a potential for persistence in soil and sediment compartments.

Table 3: Summary of Persistence and Mobility

| Environmental Compartment | Persistence Assessment | Mobility Assessment | Primary Fate Processes |

|---|---|---|---|

| Atmosphere | Low | High (as vapor) | Photochemical degradation |

| Water | Low | Low | Volatilization, Adsorption |

| Soil | Moderate to High | Low | Adsorption, Biodegradation |

| Sediment | High | Low | Adsorption, Anaerobic Biodegradation |

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthesis of alkylated benzenes, including 2-Ethyl-4-methyl-1-(propan-2-yl)benzene, often relies on Friedel-Crafts alkylation. mt.comorganic-chemistry.org This method, while effective, typically employs homogeneous acid catalysts such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF), which are associated with significant environmental and handling concerns. unesp.br Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.

A key area of development is the use of solid acid catalysts, particularly zeolites. unesp.brresearchgate.net Zeolites offer several advantages, including being less corrosive, reusable, and facilitating easier product separation. researchgate.net Research is geared towards designing zeolites with specific pore sizes and acid site distributions to enhance selectivity for desired isomers and minimize the formation of polyalkylated byproducts. researchgate.netnih.gov The development of hierarchical zeolites, which possess both micropores and mesopores, is a promising avenue to overcome diffusion limitations associated with bulky molecules like this compound. researchgate.net

Furthermore, biocatalysis presents an emerging sustainable alternative. While the direct enzymatic synthesis of this specific compound is not yet established, research into engineered enzymes for the production of various aromatic compounds is a rapidly growing field. nih.gov The use of enzymes could offer unparalleled selectivity under mild reaction conditions, significantly reducing the environmental footprint of the synthesis.

| Synthetic Route | Catalyst Type | Advantages | Challenges |

| Traditional Friedel-Crafts | Homogeneous (e.g., AlCl₃, HF) | High reactivity, well-established | Corrosive, environmentally hazardous, difficult to separate |

| Green Friedel-Crafts | Heterogeneous (e.g., Zeolites) | Reusable, less corrosive, improved selectivity | Potential for deactivation, diffusion limitations for bulky molecules |

| Biocatalysis | Enzymes | High selectivity, mild conditions, sustainable | Enzyme stability and cost, limited substrate scope currently |

Advanced Computational Modeling for Precise Structure-Reactivity and Structure-Property Predictions

Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules like this compound, thereby guiding experimental work and accelerating discovery. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate the structural features of alkylbenzenes with their reactivity and physical properties. unesp.briltusa.com These models can predict various parameters, from boiling points and solubility to toxicity and environmental fate, based on molecular descriptors. iltusa.comnih.gov

Density Functional Theory (DFT) is another powerful computational method being applied to study the electronic structure and reactivity of aromatic compounds. nih.govresearchgate.netthermofisher.com DFT calculations can provide insights into reaction mechanisms, transition state energies, and the influence of different substituents on the aromatic ring. thermofisher.comnih.gov For instance, computational models can predict the most likely sites for electrophilic substitution on the this compound ring, which is crucial for planning synthetic modifications. These computational approaches can significantly reduce the number of experiments needed, saving time and resources. unesp.br

Exploration of Structural Analogues and Bioisosteres as Frameworks in Organic and Materials Chemistry

The exploration of structural analogues and bioisosteres of this compound is a promising area for the development of new functional molecules in both organic and materials chemistry. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a molecule. wikipedia.org In medicinal chemistry, replacing aromatic rings with bioisosteric non-aromatic scaffolds can improve properties like solubility and metabolic stability. nih.gov While this compound itself is not a therapeutic agent, the principles of bioisosterism can be applied to its structural motifs in the design of new compounds.

In materials chemistry, the rigid structure of the substituted benzene (B151609) ring can be incorporated into larger molecular architectures to create novel polymers, liquid crystals, or organic electronic materials. By systematically varying the alkyl substituents on the benzene ring, researchers can fine-tune the packing, electronic, and optical properties of these materials. For example, introducing different alkyl groups can alter the solubility and processability of polymers, while the electronic nature of the substituents can influence the charge transport properties of organic semiconductors. The study of how different substitution patterns affect macroscopic properties is a key area of ongoing research. cambridgemedchemconsulting.com

Innovative Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization. Innovative spectroscopic techniques that allow for in situ and real-time monitoring of reactions are becoming increasingly important. fiveable.me Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy) can track the concentration of reactants, intermediates, and products as a reaction progresses, providing valuable kinetic data. mt.comresearchgate.net